

Mepazine Acetate: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Mepazine acetate

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Abstract

Mepazine acetate, a phenothiazine derivative, was originally developed as a neuroleptic agent. Though withdrawn from the market due to limited efficacy and safety concerns, it has garnered renewed interest in the scientific community for its potent and selective inhibitory effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF- κ B signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and biological activity of **Mepazine acetate**. It also includes detailed experimental protocols for its study and visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

Mepazine acetate, with the IUPAC name acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine, is the acetate salt of the phenothiazine derivative Mepazine (also known as Pecazine)[1]. The presence of the phenothiazine core, a three-ring structure with a central thiazine ring, is characteristic of this class of compounds.

Chemical Identifiers

Identifier	Value
IUPAC Name	acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine[1]
Synonyms	Pecazine acetate, Pacatal[1][2]
CAS Number	24360-97-2[1]
Molecular Formula	C21H26N2O2S[1]
Molecular Weight	370.51 g/mol [3]
Canonical SMILES	CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of **Mepazine acetate** are not extensively reported in the literature. The available information, primarily for the parent compound Mepazine (Pecazine), is summarized below. It is important to note that the acetate salt form may exhibit different properties, particularly in terms of solubility and melting point.

Property	Value	Source
Melting Point	80 °C (for Pecazine)	[4]
Boiling Point	230-235 °C at 4 mmHg (for Pecazine)	[4]
Solubility	Water: 50 mg/mL; DMSO: 100 mg/mL	
logP (calculated)	5.6	PubChem
pKa (predicted)	8.9 (most basic)	ChemAxon

Pharmacological Properties and Mechanism of Action

Mepazine acetate's primary pharmacological effect of current interest is its role as a potent, selective, and reversible non-competitive allosteric inhibitor of the MALT1 protease[5].

Mechanism of Action

MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of T-cell and B-cell receptor engagement. In certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

Mepazine acetate binds to an allosteric site on the MALT1 protein, inducing a conformational change that inhibits its proteolytic activity. This inhibition prevents the cleavage of MALT1 substrates, such as RelB, and subsequently blocks the downstream activation of the NF-κB pathway. This leads to a decrease in the expression of anti-apoptotic and pro-proliferative genes, ultimately inducing apoptosis in MALT1-dependent cancer cells[5][6].

Pharmacodynamics

The inhibitory potency of Mepazine against MALT1 has been quantified in various studies.

Assay Target	IC50 Value	Source
GST-MALT1 (full length)	0.83 μM	[5]
GST-MALT1 (aa 325-760)	0.42 μM	[5]
MALT1 activity in ABC-DLBCL cell lines	<5 μM	

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for **Mepazine acetate** in humans is limited due to its withdrawal from the market. However, general characteristics of phenothiazines and some preclinical data for Mepazine are available.

- Absorption: Phenothiazines are generally well-absorbed after oral administration[7].

- **Distribution:** As a class, phenothiazines are highly lipophilic and widely distributed throughout the body, with significant accumulation in the brain and other lipid-rich tissues[7]. Pharmacokinetic profiling of (S)-mepazine in mice has shown favorable accumulation in tumors[8][9].
- **Metabolism:** Phenothiazines undergo extensive metabolism in the liver, primarily through oxidation and conjugation[7].
- **Excretion:** Metabolites are primarily excreted in the urine[7].

Further research is needed to fully characterize the ADME profile of **Mepazine acetate**.

Historical Clinical Use and Toxicology

Mepazine was first synthesized in 1953 and was used as a neuroleptic (antipsychotic) agent[2]. It was considered to have a different side effect profile compared to other phenothiazines, with less sedation and a lower risk of extrapyramidal symptoms[2]. However, subsequent studies found it to be no more effective than a placebo in treating schizophrenia[2].

The most significant and life-threatening adverse effect associated with Mepazine was agranulocytosis, a severe drop in white blood cell count, which led to its withdrawal from the market[2][10][11]. Other potential side effects of phenothiazines include sedation, dry mouth, constipation, urinary retention, and photosensitivity[12].

Experimental Protocols

The following are generalized protocols for key experiments involving **Mepazine acetate**. These should be considered as starting points and may require optimization for specific experimental conditions.

Synthesis of Mepazine

Disclaimer: This is a generalized synthetic scheme based on known phenothiazine chemistry and should be performed by qualified chemists with appropriate safety precautions.

Mepazine can be synthesized by the alkylation of phenothiazine with 3-(chloromethyl)-1-methylpiperidine[4].

Materials:

- Phenothiazine
- 3-(chloromethyl)-1-methylpiperidine hydrochloride
- Sodium amide (NaNH_2)
- Toluene (anhydrous)
- Sodium hydroxide (NaOH) solution
- Diethyl ether
- Standard laboratory glassware and safety equipment

Procedure:

- A solution of phenothiazine in anhydrous toluene is treated with sodium amide to form the sodium salt of phenothiazine.
- 3-(chloromethyl)-1-methylpiperidine (prepared by neutralizing the hydrochloride salt with a base) is added to the reaction mixture.
- The mixture is refluxed for several hours to allow for the N-alkylation to occur.
- After cooling, the reaction mixture is washed with water and a dilute NaOH solution.
- The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting crude Mepazine can be purified by distillation under high vacuum or by chromatography.

To obtain **Mepazine acetate**, the purified Mepazine base is then treated with an equimolar amount of acetic acid in a suitable solvent like ethanol, followed by crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

Disclaimer: This is a general method and may require optimization for specific matrices and instrumentation.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted) is typically used.

Procedure:

- Prepare a standard stock solution of **Mepazine acetate** in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of working standards by diluting the stock solution.
- Prepare the sample by dissolving it in the mobile phase or a compatible solvent.
- Inject the standards and sample onto the HPLC system.
- Monitor the elution at a suitable wavelength (phenothiazines typically have strong UV absorbance around 254 nm).
- Quantify the amount of **Mepazine acetate** in the sample by comparing its peak area to the calibration curve generated from the standards.

Cell Viability (MTT) Assay

Materials:

- Cancer cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, OCI-Ly3)
- Complete cell culture medium
- 96-well plates
- **Mepazine acetate** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[13][14][15].
- Treat the cells with various concentrations of **Mepazine acetate** (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours)[6].
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[14][16].
- Add the solubilization solution to each well to dissolve the formazan crystals[16].
- Measure the absorbance at a wavelength of ~570 nm using a plate reader[13].
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MALT1 Substrate Cleavage

Materials:

- Cell line of interest (e.g., Jurkat T-cells or ABC-DLBCL cells)
- **Mepazine acetate**

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

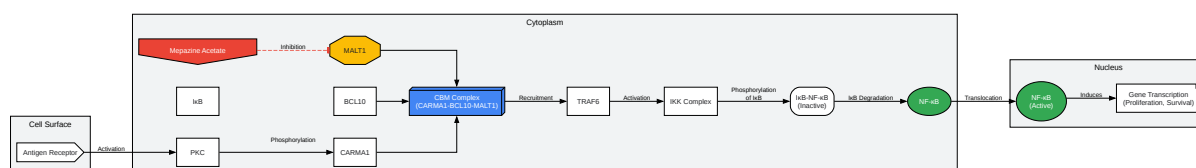
- Treat cells with **Mepazine acetate** at the desired concentration and for the specified time. A positive control for MALT1 activation (e.g., PMA and ionomycin for Jurkat cells) may be included[17][18].
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.

- Visualize the protein bands using an imaging system. The inhibition of MALT1 activity will be indicated by a decrease in the cleaved forms of its substrates[19].

Signaling Pathways and Experimental Workflows

Mepazine Acetate Inhibition of the NF- κ B Signaling Pathway

The following diagram illustrates the canonical NF- κ B signaling pathway and the point of inhibition by **Mepazine acetate**.

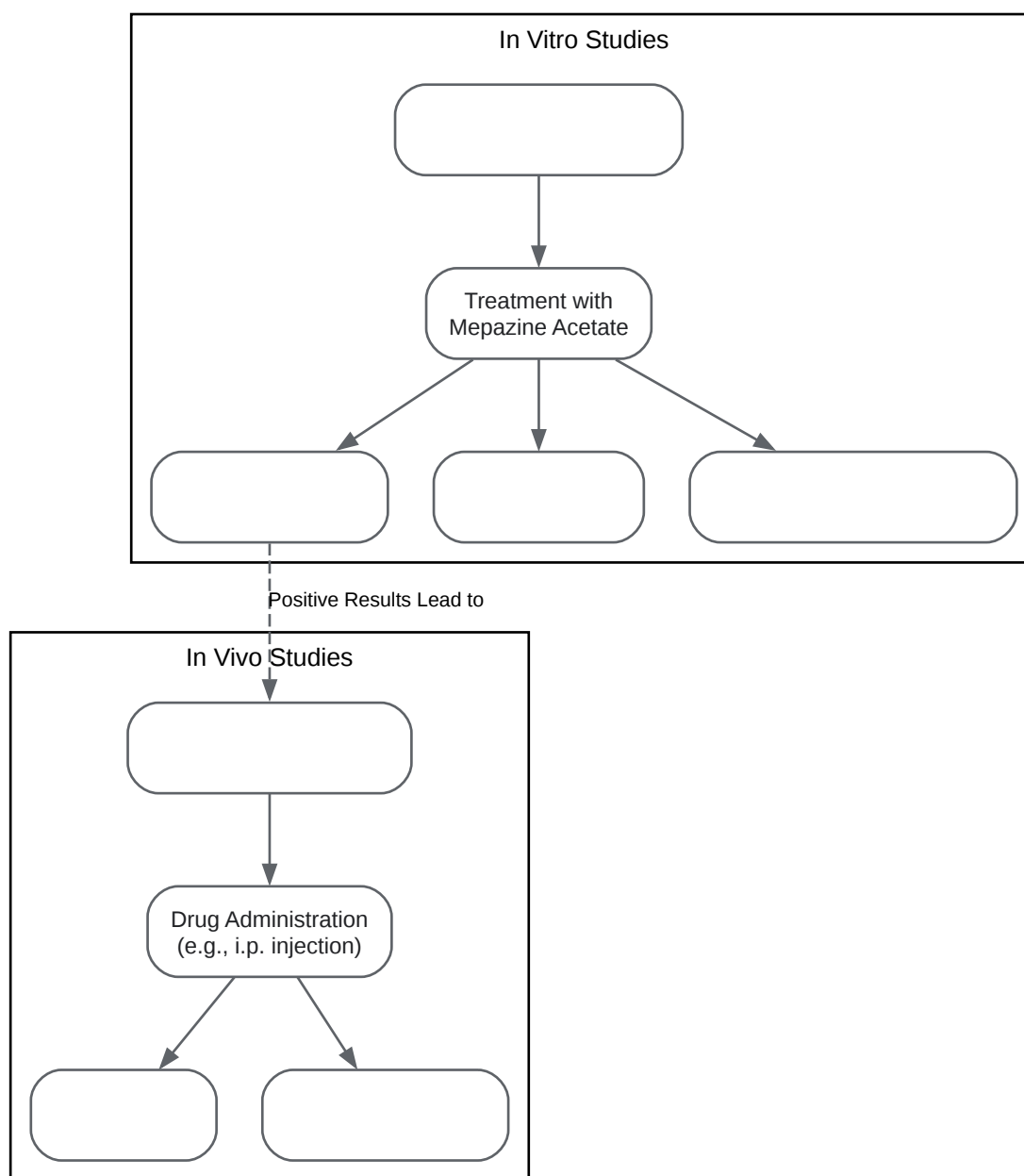


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Caption: Inhibition of MALT1 by **Mepazine acetate** blocks NF- κ B activation.

Experimental Workflow for Evaluating Mepazine Acetate

This diagram outlines a typical workflow for the preclinical evaluation of **Mepazine acetate**'s anti-cancer effects.



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Caption: Preclinical evaluation workflow for **Mepazine acetate**.

Conclusion

Mepazine acetate, a compound with a history in neuroscience, has re-emerged as a valuable research tool for studying the MALT1-NF- κ B signaling axis. Its potent and selective inhibition of MALT1 makes it a lead compound for the development of novel therapeutics for inflammatory

diseases and MALT1-dependent cancers. This technical guide provides a foundational understanding of **Mepazine acetate**'s chemical and biological properties to support ongoing and future research in this promising area. Further investigation into its pharmacokinetics and the development of more detailed analytical and synthetic protocols will be crucial for its potential translation into new clinical applications.

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